Flubromazepam
Overview
Description
Flubromazepam is a benzodiazepine derivative which was first synthesized in 1960 . It was never marketed and did not receive any further attention or study until late 2012 when it appeared on the grey market as a novel designer drug . It is a structural analog of phenazepam in which the chlorine atom has been replaced by a fluorine atom .
Synthesis Analysis
Flubromazepam and its positional isomers have been synthesized for forensic analysis . A uniform synthetic method was developed to prepare purified reference materials of each positional isomer of flubromazepam .
Molecular Structure Analysis
Flubromazepam is composed of a benzene ring fused to a seven-triazole membered 1,4-diazepine ring that is also fused to a 1,2,4 ring . An alkyl methyl (-CH3) is attached at the 1-position of the triazole ring, a 2-fluorophenyl ring is attached at the 6- position of the diazapine ring, and a bromine is attached at the 8-position of the benzene ring .
Physical And Chemical Properties Analysis
Flubromazepam is a white powder . Its chemical formula is C15H10BrFN2O and it has a molecular weight of 333.16 g/mol . The melting point of flubromazepam is 188°C .
Scientific Research Applications
Psychoactive Effects Research
- Specific Scientific Field : Neuropsychopharmacology .
- Summary of the Application : Flubromazepam is used in research to study its psychoactive effects. The reasons given for its use include intentional seeking of psychoactive effects and self-medication (e.g. anxiety, sleep-inducing modulation of a stimulant effect or as an aid to withdrawal from another benzodiazepine) .
- Methods of Application : Flubromazepam was first prepared and studied by Sternbach and co-workers in the early 1960s. It is conveniently prepared by the method depicted in scheme 1, in which p-bromoaniline undergoes Friedel-Crafts acylation with o-fluorobenzoyl chloride .
- Results or Outcomes : The results of these studies have contributed to our understanding of the psychoactive effects of Flubromazepam .
Dependence Potential and Cardiotoxicity Research
- Specific Scientific Field : Toxicology .
- Summary of the Application : This study aimed to evaluate the dependence potential, and cardiotoxicity via confirmation of the QT and RR intervals which are the factors on the electrical properties of the heart of flubromazepam in rodents .
- Methods of Application : Using a conditioned place preference test, mice treated intraperitoneally with flubromazepam (0.1 mg/kg) exhibited a significant preference for the flubromazepam-paired compartment, suggesting a potential for flubromazepam dependence .
- Results or Outcomes : In addition, several cardiotoxic effects of flubromazepam were observed; 100-μM flubromazepam reduced cell viability, increased RR intervals but not QT intervals in the electrocardiography measurements, and considerably inhibited potassium channels in a human ether-à-go-go-related gene assay .
Reward-Enhancing Effects Research
- Specific Scientific Field : Neuropsychopharmacology .
- Summary of the Application : Flubromazepam is used in research to study its reward-enhancing effects .
- Methods of Application : Using a conditioned place preference test, it was discovered that mice treated intraperitoneally with flubromazepam (0.1 mg/kg) exhibited a significant preference for the flubromazepam-paired compartment, suggesting a potential for flubromazepam dependence .
- Results or Outcomes : The results of these studies have contributed to our understanding of the reward-enhancing effects of Flubromazepam .
Toxicokinetics and Analytical Toxicology Research
- Specific Scientific Field : Toxicology .
- Summary of the Application : This study aimed to elucidate the metabolic profile of Flubromazepam and to identify the isozymes involved in their phase I and phase II metabolism .
- Methods of Application : In vitro incubations with pooled human liver S9 fraction were performed and analyzed by liquid chromatography coupled to orbitrap-based high-resolution tandem mass spectrometry (LC–HRMS-MS) .
- Results or Outcomes : In total, eight clobromazolam metabolites were identified in vitro as well as eight bromazolam metabolites in vitro and in vivo. Predominant metabolic steps were hydroxylation, glucuronidation and combinations thereof .
Reward-Enhancing Effects Research
- Specific Scientific Field : Neuropsychopharmacology .
- Summary of the Application : Flubromazepam is used in research to study its reward-enhancing effects .
- Methods of Application : Using a conditioned place preference test, it was discovered that mice treated intraperitoneally with flubromazepam (0.1 mg/kg) exhibited a significant preference for the flubromazepam-paired compartment, suggesting a potential for flubromazepam dependence .
- Results or Outcomes : The results of these studies have contributed to our understanding of the reward-enhancing effects of Flubromazepam .
Toxicokinetics and Analytical Toxicology Research
- Specific Scientific Field : Toxicology .
- Summary of the Application : This study aimed to elucidate the metabolic profile of Flubromazepam and to identify the isozymes involved in their phase I and phase II metabolism .
- Methods of Application : In vitro incubations with pooled human liver S9 fraction were performed and analyzed by liquid chromatography coupled to orbitrap-based high-resolution tandem mass spectrometry (LC–HRMS-MS) .
- Results or Outcomes : In total, eight clobromazolam metabolites were identified in vitro as well as eight bromazolam metabolites in vitro and in vivo. Predominant metabolic steps were hydroxylation, glucuronidation and combinations thereof .
Safety And Hazards
Flubromazepam is potentially lethal when mixed with depressants like alcohol or opioids . A study found several adverse cardiotoxic effects of flubromazepam; 100-μM flubromazepam reduced cell viability, increased RR intervals but not QT intervals in the electrocardiography measurements, and considerably inhibited potassium channels .
Future Directions
properties
IUPAC Name |
7-bromo-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKDDZBVSZLOFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513609 | |
Record name | 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flubromazepam | |
CAS RN |
2647-50-9 | |
Record name | Flubromazepam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2647-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flubromazepam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002647509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUBROMAZEPAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKX573279U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.